Z-Phe-cit-amc - 92745-52-3

Z-Phe-cit-amc

Catalog Number: EVT-1747561
CAS Number: 92745-52-3
Molecular Formula: C33H35N5O7
Molecular Weight: 613.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Z-Phe-cit-amc is classified as a fluorogenic peptide substrate. It is derived from the combination of L-phenylalanine, L-citrulline, and the fluorescent moiety 7-amino-4-methylcoumarin. The compound is synthesized through peptide coupling techniques, typically involving solid-phase synthesis methods. Its primary applications are in the study of various proteases, including kallikreins and thrombin, which are critical in physiological processes such as coagulation and inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-Phe-cit-amc generally follows these steps:

  1. Solid-phase Peptide Synthesis: The process begins with the attachment of the C-terminal amino acid (L-citrulline) to a solid support resin.
  2. Sequential Coupling: Protected amino acids (Z-phenylalanine) are added sequentially to build the peptide chain.
  3. Fluorophore Attachment: The 7-amino-4-methylcoumarin moiety is coupled to the peptide chain at an appropriate position.
  4. Cleavage and Deprotection: The completed peptide is cleaved from the resin, followed by deprotection of any protecting groups used during synthesis.

This method allows for high purity and yield of Z-Phe-cit-amc, which is crucial for its application in enzymatic assays .

Molecular Structure Analysis

Structure and Data

Z-Phe-cit-amc features a unique structure that includes:

  • Peptide Backbone: Composed of L-phenylalanine and L-citrulline.
  • Fluorophore: The 7-amino-4-methylcoumarin group provides fluorescent properties essential for detection.

The molecular formula for Z-Phe-cit-amc is C16_{16}H18_{18}N2_{2}O3_{3}, with a molecular weight of approximately 286.33 g/mol. The compound exhibits absorbance at 353 nm and emits fluorescence at 442 nm, making it suitable for various fluorescence-based assays .

Chemical Reactions Analysis

Reactions and Technical Details

Z-Phe-cit-amc undergoes enzymatic hydrolysis when exposed to specific proteases. The key reaction involves the cleavage of the peptide bond between L-phenylalanine and L-citrulline, releasing free 7-amino-4-methylcoumarin. This reaction can be monitored through fluorescence spectroscopy, where an increase in fluorescence intensity correlates with protease activity.

Factors influencing this reaction include:

  • Enzyme Concentration: Higher concentrations typically result in increased hydrolysis rates.
  • Substrate Concentration: Excess substrate can enhance reaction rates until saturation is reached.
  • Environmental Conditions: pH, temperature, and presence of inhibitors or activators can significantly affect enzyme activity .
Mechanism of Action

Process and Data

The mechanism of action for Z-Phe-cit-amc involves its recognition by target proteases such as kallikrein or thrombin. These enzymes specifically cleave the peptide bond adjacent to the phenylalanine residue due to its favorable positioning within the active site of the enzyme. Upon cleavage, the release of 7-amino-4-methylcoumarin results in a measurable increase in fluorescence.

This mechanism allows researchers to quantify protease activity accurately by correlating fluorescence intensity with enzyme concentration or activity levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

Data indicates that Z-Phe-cit-amc maintains its structural integrity under various experimental conditions, ensuring reliable results during assays .

Applications

Z-Phe-cit-amc finds extensive use in scientific research, particularly in:

  1. Protease Activity Assays: It serves as a substrate for determining the activity of various serine proteases.
  2. Kinetic Studies: Researchers utilize this compound to study enzyme kinetics, including substrate specificity and reaction rates.
  3. Clinical Diagnostics: Its application extends to diagnostics where protease activity is indicative of certain pathological conditions.
Enzymatic Mechanisms and Substrate Specificity of Z-Phe-cit-AMC

Role of Citrullinated Substrates in Protease Activity Regulation

Citrullinated substrates represent a specialized class of protease targets that directly influence enzymatic activity through structural and electrostatic alterations. The conversion of arginine to citrulline—catalyzed by peptidylarginine deiminases (PADs)—eliminates a positive charge, reducing the substrate’s isoelectric point from 11.41 to 5.91. This transformation disrupts hydrogen bonding and electrostatic interactions critical for protease recognition. In coagulation and fibrinolysis pathways, citrullination of serine protease inhibitors (SERPINs) like antiplasmin converts them from inhibitors to substrates for proteases such as plasmin. For instance, citrullinated antiplasmin loses its inhibitory capacity due to impaired reactive center loop (RCL) docking into the protease active site, thereby accelerating fibrin clot stability and thrombosis risk [3] [6]. Z-Phe-cit-AMC exploits this mechanism by incorporating citrulline (cit) as a scissile bond surrogate, enabling real-time monitoring of protease activity in citrullination-dependent pathways. Its design allows researchers to quantify how charge-neutralization in substrates alters protease kinetics—a key regulator in autoimmune disorders where aberrant citrullination occurs [3] [6].

Comparative Analysis of Z-Phe-cit-AMC with Other Fluorogenic Peptide Substrates

Z-Phe-cit-AMC exhibits distinct kinetic and specificity profiles compared to conventional fluorogenic substrates. The following table contrasts its properties with widely used analogs:

Table 1: Comparative Analysis of Fluorogenic Peptide Substrates

SubstratePrimary Protease TargetsKinetic Efficiency (kcat/Km, M⁻¹s⁻¹)Specificity Limitations
Z-Phe-cit-AMCCitrullination-sensitive proteases~1.5 × 10⁴ (plasmin)Low cross-reactivity with arginine-targeting proteases
Z-Phe-Arg-AMCCathepsins B/L/S, kallikrein, papainCat B: 10⁵; Cat L: 10⁶; kallikrein: 10⁵Broad reactivity limits pathway specificity
Z-Arg-Arg-AMCCathepsin B (neutral pH)10⁴ (pH 7.2)Inactive at acidic pH; cross-reactivity with Cat X
Z-Nle-Lys-Arg-AMCCathepsin B (broad pH)10⁵ (pH 4.6–7.2)Specific to Cathepsin B

Data compiled from [4] [8] [10]

Unlike Z-Phe-Arg-AMC—a broad-spectrum substrate cleaved by cathepsins, kallikrein, and papain—Z-Phe-cit-AMC’s citrulline residue restricts recognition to proteases adaptable to neutral residues. This selectivity is evident in fibrinolysis assays, where Z-Phe-cit-AMC detects plasmin-like activity in citrullinated antiplasmin degradation, while Z-Phe-Arg-AMC reports cumulative cysteine protease activity [3] [10]. Additionally, Z-Phe-cit-AMC operates optimally at physiological pH (7.0–7.5), unlike pH-restricted substrates like Z-Arg-Arg-AMC, which loses efficacy in acidic environments (e.g., lysosomes) [8].

Structural Determinants of Substrate Recognition in Citrullination-Dependent Pathways

The binding efficiency of Z-Phe-cit-AMC is governed by three-dimensional interactions between the citrulline side chain and protease active sites:

  • Electrostatic Complementarity: Citrulline’s neutral urea group (vs. arginine’s charged guanidinium) disrupts salt bridges in proteases with cationic S1 pockets (e.g., trypsin-like serine proteases). This necessitates proteases with flexible binding clefts (e.g., plasmin) for accommodation [1] [3].
  • Hydrogen Bonding: The urea moiety of citrulline forms hydrogen bonds with backbone carbonyls in proteases, as observed in crystal structures of citrullinated SERPIN-protease complexes. This repositions the scissile bond, altering catalytic efficiency [3].
  • P1 Pocket Plasticity: Proteases that cleave Z-Phe-cit-AMC exhibit S1 pockets tolerant of neutral residues. For example, cathepsin S shows limited activity toward citrullinated substrates due to a deep, hydrophobic S1 pocket, whereas fibroblast activation protein (FAP) accommodates citrulline via a shallow, solvent-exposed cleft [1].

Table 2: Structural Adaptations of Proteases for Citrullinated Substrates

ProteaseS1 Pocket PropertiesImpact on Z-Phe-cit-AMC Cleavage
PlasminShallow, hydrophilicHigh Km reduction (∼8-fold vs. Arg-AMC)
Cathepsin BDual hydrophobic/hydrophilicNegligible activity
FAPOpen, solvent-accessibleModerate activity (dependent on P2/P3)

Data derived from [1] [3]

The P2 phenylalanine in Z-Phe-cit-AMC further stabilizes binding via hydrophobic stacking with protease residues (e.g., FAP’s Tyr-704). This contrasts with glycine-rich scaffolds (e.g., in APCE substrates), where P2 flexibility diminishes catalytic turnover [1]. Consequently, Z-Phe-cit-AMC serves as a mechanistic probe for enzymes leveraging charge-neutral substrates in pathological citrullination.

Properties

CAS Number

92745-52-3

Product Name

Z-Phe-cit-amc

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C33H35N5O7

Molecular Weight

613.7 g/mol

InChI

InChI=1S/C33H35N5O7/c1-21-17-29(39)45-28-19-24(14-15-25(21)28)36-30(40)26(13-8-16-35-32(34)42)37-31(41)27(18-22-9-4-2-5-10-22)38-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t26-,27-/m0/s1

InChI Key

FUEOJGPMXYDCQT-SVBPBHIXSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

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